Tin(II) iodide

Description

Contextualization within Halide Chemistry and Materials Research

Metal halides, a class of chemical compounds formed between a metal and a halogen, have become cornerstone materials in energy conversion research. nih.govacs.org Their distinctive optoelectronic properties and the relative ease of their fabrication have established them as materials of great promise. nih.govacs.org Within this family, perovskite halides, particularly lead-based variants, have demonstrated remarkable power conversion efficiencies in solar cells. tcichemicals.com

However, the inherent toxicity of lead has driven intensive research into viable, less hazardous alternatives. acs.orgtcichemicals.com Tin (Sn), being in the same group of the periodic table as lead (Pb), has emerged as the most promising substitute. nih.gov Tin-based perovskites exhibit electronic and optical properties that are similar, and in some cases superior, to their lead-based counterparts, including potentially higher charge carrier mobilities. nih.gov In this context, Tin(II) iodide serves as a fundamental building block. It is a key precursor for forming the photoactive layers in tin-based perovskite solar cells, positioning it as a critical material in the quest for lead-free perovskite technologies. tcichemicals.com The challenge, however, lies in the chemical instability of the tin(II) ion (Sn²⁺), which readily oxidizes to tin(IV) (Sn⁴⁺), a process that researchers are actively working to mitigate. acs.org

Significance of this compound as a Precursor in Emerging Technologies

The primary significance of this compound in advanced materials science lies in its role as an indispensable precursor for fabricating perovskite-based devices. tcichemicals.com It is a foundational component for the synthesis of the perovskite absorber layer in solar cells, particularly those based on formamidinium tin iodide (FASnI₃). nih.gov The quality of the this compound used is paramount, as impurities like tin(IV) compounds can be detrimental to the performance of the final device. tcichemicals.com

Research has demonstrated that using high-purity this compound is essential for creating efficient and stable tin-based perovskite solar cells (TPSCs). acs.orgtcichemicals.com For instance, innovative synthesis methods, such as the carboxylic acid-assisted synthesis (CAAS), have been developed to produce ultrapure this compound that is more resistant to oxidation. acs.org This approach has led to the fabrication of large-area (1 cm²) flexible TPSCs with significantly improved performance metrics. nih.govacs.org

Performance of a Champion Large-Area TPSC Using CAAS-Synthesized this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 8.35% nih.govacs.org |

| Open-Circuit Voltage (Voc) | 0.59 V nih.govacs.org |

| Short-Circuit Current Density (Jsc) | 21.60 mA/cm² nih.govacs.org |

| Fill Factor (FF) | 66.5% nih.govacs.org |

Beyond photovoltaics, this compound is a crucial material for other emerging optoelectronic technologies. chemimpex.com It is used in the fabrication of photodetectors and has been explored for creating lead-free perovskite light-emitting diodes (PeLEDs). chemimpex.com Its versatility also extends to its use as an additive to enhance device stability and performance and as a deposition material for creating high-quality thin films for various electronic applications. The compound's tunable bandgap, high absorption coefficient, and efficient charge carrier transport make it a valuable asset in the development of sensors and other energy harvesting systems.

Structure

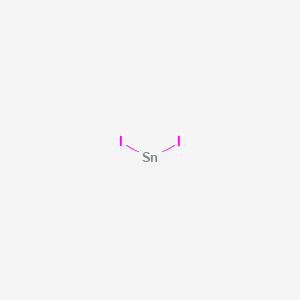

2D Structure

Propriétés

IUPAC Name |

tin(2+);diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNCYXCFHBGG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn+2].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Crystallography of Tin Ii Iodide Systems

Crystalline Structures of Bulk Tin(II) Iodide

Bulk this compound (α-SnI₂) crystallizes in a monoclinic system with the space group C2/m. materialsproject.orgiucr.org This structure is characterized by a layered arrangement where sheets of SnI₂ are stacked. materialsproject.orgresearchgate.net Within these layers, the tin atoms occupy two different coordination environments. iucr.orgwikipedia.org One-third of the tin atoms are in sites similar to those in tin(II) chloride, with a distorted trigonal prismatic coordination. The remaining two-thirds of the tin atoms are also coordinated to six iodine atoms, forming SnI₆ octahedra. materialsproject.orgmaterialsproject.org These structural units share edges and corners to create puckered sheets. iucr.org

The bonding within the layers is a mix of ionic and covalent character, while weaker van der Waals forces hold the layers together. samaterials.com This layered nature is a defining feature of the bulk α-SnI₂ crystal structure. The lattice parameters for the monoclinic cell have been reported as a = 14.17 Å, b = 4.535 Å, c = 10.87 Å, and β = 92.0°. iucr.org The calculated X-ray density of this α-modification is 5.28 g/cm³.

Polymorphism and Structural Transitions in this compound Thin Films

When this compound is prepared as a thin film, it often exhibits different structural characteristics compared to its bulk form. This is primarily due to the phenomenon of polymorphism, where a substance can exist in more than one crystal structure.

Monoclinic (α-SnI₂) to Hexagonal (β-SnI₂) Phase Transitions

A notable structural transformation in this compound thin films is the transition from the monoclinic α-phase to a hexagonal β-phase. researchgate.netresearchgate.net This transition is often observed during the deposition process or upon annealing. researchgate.netntu.edu.sg The hexagonal β-SnI₂ phase is considered a high-temperature modification. researchgate.net The initial red powder of α-SnI₂ can result in yellow thin films, indicating the formation of the β-phase. researchgate.net The calculated X-ray density of β-SnI₂ is slightly lower than the α-phase at 5.06 g/cm³, which is consistent with it being a high-temperature phase with a slightly expanded lattice. researchgate.net

The unit cell parameters for the hexagonal β-SnI₂ have been determined to be a = 4.506 (± 0.014) Å and c = 6.946 (± 0.011) Å. researchgate.netresearchgate.net This phase consists of a three-dimensional network of edge-sharing tin-iodide octahedra. researchgate.net

Preferred Crystallographic Orientations in Thin Films

This compound thin films often exhibit a preferred crystallographic orientation, meaning the crystals align in a specific direction relative to the substrate. For hexagonal β-SnI₂ thin films, a predominant researchgate.net orientation has been observed. researchgate.netresearchgate.net This indicates that the (001) crystal planes are parallel to the substrate surface. Similarly, thin films composed of the monoclinic α-SnI₂ phase have also shown a textured nature with a preference for the (00l) orientation. acs.org The orientation of the crystals in the thin film can significantly influence the material's properties and performance in electronic devices.

Crystal Structures of Organic-Inorganic Hybrid this compound Materials

The incorporation of organic cations into the this compound framework leads to the formation of hybrid organic-inorganic materials with a vast range of structural diversity and tunable properties. These materials often exhibit perovskite or perovskite-related structures.

One-Dimensional Inorganic Frameworks (e.g., SnI₆-Octahedra Chains)

A common structural motif in hybrid this compound materials is the formation of one-dimensional (1D) inorganic frameworks. These frameworks are typically composed of SnI₆ octahedra that share corners, edges, or faces to form chains or ribbons. aip.orgutwente.nlresearchgate.net For instance, in δ-CsSnI₃, the SnI₆ octahedra share edges to form 1D double chains. osti.govbath.ac.uk Another example is 2,5-dimethylanilinium tin iodide, which features a unique rhombohedral structure with one-dimensional ribbons of SnI₆-octahedra that share both corners and edges. utwente.nl The connectivity of these octahedra, whether corner-sharing, edge-sharing, or face-sharing, plays a crucial role in determining the electronic properties of the material. utwente.nl

Influence of Organic Cations on Hybrid Structure

Temperature-Dependent Structural Modifications in this compound Compounds

The crystal structure of this compound and its derivatives can exhibit significant changes as a function of temperature. These modifications can range from polymorphous transitions to more subtle changes in lattice parameters and atomic positions.

In its bulk form, this compound (SnI₂) possesses a monoclinic crystal structure (α-SnI₂). iucr.orgresearchgate.net However, when prepared as thin films, a different hexagonal crystal structure (β-SnI₂) is observed. researchgate.net This change is attributed to a polymorphous transition from the monoclinic α-SnI₂ to the hexagonal β-SnI₂ during the deposition process. researchgate.net The hexagonal phase is considered a high-temperature phase with a slightly expanded lattice compared to the low-temperature monoclinic phase. researchgate.net

Crystallographic Data for SnI₂ Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters |

| α-SnI₂ (bulk) | Monoclinic | C2/m | a = 14.17 Å, b = 4.535 Å, c = 10.87 Å, β = 92.0° iucr.org |

| β-SnI₂ (thin film) | Hexagonal | - | a = 4.506 ± 0.014 Å, c = 6.946 ± 0.011 Å researchgate.net |

Temperature also plays a crucial role in the structural behavior of this compound-based perovskites. For example, in a hybrid organic-inorganic perovskite incorporating a stilbene (B7821643) derivative, the crystal structure undergoes a transition from a triclinic P-1 space group at room temperature (293 K) to a monoclinic C2/m space group at low temperature (100 K). researchgate.netnus.edu.sg At room temperature, conformational disorder of the organic cation is observed, which is not present at the lower temperature. nus.edu.sg

Furthermore, in situ temperature-dependent single-crystal and synchrotron powder X-ray diffraction studies have been employed to understand the polymorphous phase transitions in compounds like CsSnI₃. acs.org The absorption spectra of monoclinic SnI₂ crystals have been measured at temperatures ranging from 6 K to 300 K, revealing that the lowest energy gap is of the direct type. researchgate.net The forbidden bandwidth for indirect transitions shifts to higher energies as the temperature is reduced, from 2.068 eV at 300 K to 2.110 eV at 86 K. samaterials.com

The thermal degradation of tin(II) halide perovskites also leads to structural changes. For instance, heating MASnI₃ and FASnI₃ results in the formation of MA₂SnI₆ and FA₂SnI₆, respectively. nih.gov

Temperature-Dependent Phenomena in this compound Systems

| Compound/System | Temperature Range | Observed Structural Modification/Phenomenon |

| SnI₂ (thin film deposition) | - | Polymorphous transition from monoclinic (α-SnI₂) to hexagonal (β-SnI₂). researchgate.net |

| Hybrid perovskite with stilbene derivative | 100 K vs. 293 K | Phase transition from monoclinic (C2/m) to triclinic (P-1). researchgate.netnus.edu.sg |

| Monoclinic SnI₂ crystals | 6 K - 300 K | Shift in the energy of the forbidden bandwidth for indirect transitions. samaterials.com |

| MASnI₃, FASnI₃ | Elevated temperatures | Thermal degradation to form MA₂SnI₆ and FA₂SnI₆. nih.gov |

Electronic and Optical Properties of Tin Ii Iodide and Its Derivatives

Electronic Band Structure and Density of States in SnI2

Analysis of Frontier Molecular Orbitals and Solvent Interactions

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in the electronic behavior of SnI₂ complexes. acs.orgarxiv.orgresearchgate.net Theoretical studies based on time-dependent density functional theory have been employed to investigate the structural, energetic, electronic, and optical properties of SnI₂ solution complexes formed with various common solvents. acs.orgarxiv.org

The choice of solvent significantly affects the energies of the frontier states. acs.orgarxiv.orgresearchgate.net Specifically, the absolute values of these energy levels tend to decrease as the donor number of the solvent decreases. acs.orgarxiv.orgresearchgate.net This indicates that the solvent's ability to donate electrons directly influences the electronic structure of the SnI₂ complex. acs.org

Investigations into the binding energies of SnI₂ with different solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), reveal the strength of these interactions. researchgate.net The formation energy of these complexes generally increases with the donating ability of the solvent, suggesting that solvents with a higher capacity for electron donation form more stable complexes with SnI₂. acs.orgarxiv.org This interaction is a key factor in the synthesis and processing of tin-based perovskite materials. acs.org

Localization of Occupied and Unoccupied Orbitals

The spatial distribution of the frontier molecular orbitals is a critical aspect of the electronic structure of SnI₂ complexes. The occupied orbitals, including the HOMO and those at slightly lower energies (HOMO-1, HOMO-2), are predominantly localized on the tin iodide (SnI₂) unit itself. acs.orgarxiv.orgresearchgate.net In many cases, less than 15% of the wave function for the HOMO is localized on the surrounding solvent molecules. acs.org

In contrast, the unoccupied orbitals, particularly the LUMO, often exhibit a significant distribution over the solvent molecules. acs.orgarxiv.orgresearchgate.net However, the degree of this delocalization varies depending on the specific solvent. For instance, in the SnI₂(PC)₄ complex (where PC is propylene (B89431) carbonate), the LUMO is over 94% localized on the SnI₂ unit. acs.org In other complexes involving solvents like HMPA, DMPU, DMI, 3MOx, and ACN, the LUMO localization on the SnI₂ unit is around 75%. acs.org For solvents such as GBL and TMU, this localization drops to approximately 60-65%. acs.org In many other systems, the larger portion of the LUMO's wave function resides on the solvent molecules. acs.org This limited overlap between the frontier states often results in a weak first optical excitation. acs.orgarxiv.orgresearchgate.net

Band Gap Determination and Tuning in Tin(II) Iodide Compounds

The band gap is a crucial parameter that dictates the optical and electrical properties of a semiconductor. For monoclinic SnI₂, the calculated band gap is approximately 1.833 eV. materialsproject.org However, experimental measurements have reported a bandwidth for indirect transition at 300 K to be 2.068 eV. samaterials.com This value shifts to higher energies at lower temperatures, reaching 2.110 eV at 86 K. samaterials.com

The band gap of this compound-based perovskites can be tuned through various strategies. One effective method is through structural templating, where the choice of organic cations in layered perovskites influences the crystal structure and, consequently, the electronic properties. acs.orgosti.govnih.gov The in-plane Sn-I-Sn bond angle has been identified as a dominant factor in tuning the band gap, with equatorial Sn-I bond distances also playing a significant role. acs.orgnih.gov Theoretical calculations suggest that it may be possible to tune the band gap by as much as 1 eV using the steric influence of the organic cation. acs.org

Another approach to band gap tuning is through the introduction of foreign metal dopants. rsc.org For example, doping tin iodide-based hybrid perovskites with bismuth has been shown to reduce the band gap down to 0.8 eV. rsc.org This method allows for continuous control of the band gap in the range of 1.3 to 0.8 eV with doping levels of less than 10%. rsc.org Alloying Sn with lead in the (MBA)₂Pb₁₋ₓSnₓI₄ series also demonstrates tunable optical bandgaps, exhibiting a bowing effect where the minimum bandgap occurs at an intermediate composition (x = 0.2). osti.gov

Charge Carrier Dynamics and Transport in this compound-Based Materials

The performance of optoelectronic devices based on this compound materials is heavily dependent on the dynamics and transport of charge carriers (electrons and holes).

High Charge Carrier Mobility in Tin-Based Perovskites

Tin-based perovskites are known for their high charge carrier mobility, a property they share with their lead-based counterparts. rsc.org This high mobility is attributed to factors such as a smaller in-plane effective mass of charge carriers. mpg.de The three-dimensional (3D) structure of some tin perovskites, which features a continuous network of corner-sharing inorganic octahedra without charge-blocking organic spacers, facilitates rapid charge transport. acs.org

Charge carrier mobilities in tin-based perovskites have been reported to reach significant values. For instance, in formamidinium tin triiodide (FASnI₃) thin films with a low doping concentration, charge-carrier mobilities can reach 67 cm² V⁻¹ s⁻¹ at room temperature and increase to 470 cm² V⁻¹ s⁻¹ at 50 K. researchgate.net In a mixed tin-lead perovskite system, mobilities of 32 ± 3 cm² V⁻¹ s⁻¹ have been measured. researchgate.net Some studies have even demonstrated mobilities exceeding 50 cm²/(V·s) in 3D Sn-Pb mixed perovskite systems. acs.org However, it is worth noting that some one-dimensional tin-based hybrid compounds have been found to exhibit low charge carrier mobilities. utwente.nl

Investigations of Charge Carrier Lifetimes

Charge carrier lifetime is another critical parameter for the efficiency of solar cells and other optoelectronic devices, as it determines how long photogenerated carriers are available for extraction before they recombine. Tin-based materials have been the subject of numerous studies aimed at understanding and improving their charge carrier lifetimes.

The oxidation of Sn²⁺ to Sn⁴⁺ can create defects that act as recombination centers, leading to reduced charge carrier lifetimes. mpg.de This is a significant challenge in tin-based perovskites. mpg.de Strategies to mitigate this issue, such as the introduction of additives, have been shown to be effective. For example, the introduction of Sn(0) powder into a low-bandgap (FASnI₃)₀.₆(MAPbI₃)₀.₄ perovskite film was found to dramatically inhibit Sn²⁺ oxidation and increase the charge carrier lifetime from 115 ns to 701 ns. diva-portal.org

In pure formamidinium tin iodide (FASnI₃) nanocrystals, a biexponential photoluminescence decay with lifetimes of 0.3 ns (90%) and 1.9 ns (10%) has been observed, which is consistent with values reported for bulk FASnI₃. nih.gov In contrast, some one-dimensional tin-based hybrid compounds have been reported to have very long charge carrier lifetimes, which is consistent with their structural characteristics. utwente.nl The undesirable processes of oxidation and disproportionation in tin-based materials can lead to self-doping and very short charge carrier lifetimes, which has been a limiting factor in their performance. nih.gov

Correlation between Crystal Structure and Carrier Mobility

The crystal structure of this compound (SnI₂) and its derivatives has a profound impact on their charge carrier mobility. In two-dimensional (2D) layered tin halide perovskites, the highly anisotropic structure allows for preferential growth orientations, which in turn creates a significant difference between out-of-plane and in-plane conductivity. mpg.de For applications like field-effect transistors (FETs), achieving a parallel orientation of the crystal structure relative to the substrate is crucial for ensuring efficient in-plane charge carrier transport. mpg.de

The choice of organic spacer cations in 2D hybrid perovskites plays a critical role in determining the crystal structure and, consequently, the electronic properties. mpg.deacs.org Subtle changes in the molecular structure of these organic cations can significantly influence molecular organization, phase formation, and surface morphology, all of which govern charge carrier transport. mpg.de For instance, in 2D tin halide perovskites with phenylalkylammonium cations, the in-plane mobility in FETs shows a strong dependence on whether the number of carbon atoms in the alkyl side chain is odd or even. mpg.de

Furthermore, a high degree of ordering within the inorganic [SnI₆]⁴⁻ octahedral sheets, often induced by symmetric hydrogen bonding with organic cations like benzimidazolium, is associated with higher local charge carrier mobilities. rsc.org This regularity in the crystal structure is believed to reduce the effective mass of charge carriers, thereby enhancing their transport properties. rsc.org In contrast, a more statically disordered lattice, as observed in some Ruddlesden-Popper tin halides, can lead to exciton (B1674681) localization. unibo.it

Photophysical Phenomena in this compound Systems

Optical Excitation and Absorption Spectra Analysis

The optical properties of this compound and its compounds are characterized by strong light absorption. The absorption spectra of SnI₂ solution complexes typically show the onset of the first optical excitations between 3 and 4 eV, with the exact energy depending on the solvent. researchgate.net Theoretical calculations of absorption spectra for SnI₂ complexes, including a Lorentzian broadening of 70 meV, show a general agreement with these experimental observations. acs.orgarxiv.org

In two-dimensional tin iodide perovskites, distinct excitonic features are often observed in the absorption spectra. For example, as-synthesized white hexagonal nanosheets of octylammonium tin iodide exhibit an absorption onset at 423 nm with distinct dual excitonic bands at 360 nm and 375 nm. arxiv.org The calculated bandgap for this material is 3.12 eV. arxiv.org In contrast, red-colored nanosheets of the same material show a band edge emission. arxiv.org The absorption spectra of SnI₂ monolayers have been calculated to have a peak in the UV region, around 4.68 eV, suggesting their potential use in UV photodetectors. arxiv.org

The solvent used in the synthesis of tin iodide-based perovskites can significantly influence their optical properties. For instance, dimethyl sulfoxide (DMSO) has a strong interaction with SnI₂, forming a stable SnI₂·3DMSO intermediate phase which can affect the crystallization and defect density of the final perovskite film. researchgate.net The optical absorption spectra of various SnI₂M₄ complexes (where M is a solvent molecule) have been calculated, revealing how quantum-mechanical interactions with the solvent molecules influence the electronic structure and absorption characteristics. arxiv.org

Photoluminescence Emission Characteristics

This compound and its derivatives often exhibit strong photoluminescence (PL). thermofisher.in For instance, a one-dimensional hybrid this compound, (DAO)Sn₂I₆ (where DAO is 1,8-octyldiammonium), shows a strong, broad orange light emission centered at 634 nm with a full width at half-maximum (FWHM) of 142 nm. osti.govacs.org This material has a long PL lifetime of 582 ns and a photoluminescence quantum yield (PLQY) of at least 20.3% at room temperature, which can increase to 36% in thin films. osti.govacs.org

In two-dimensional systems, the PL characteristics are highly dependent on the structure. For example, red-colored nanosheets of octylammonium tin iodide exhibit band-edge emission with a small Stokes shift of 32 nm, while white hexagonal nanosheets of the same material show a broad emission at 670 nm with a large Stokes shift of 295 nm and a long PL lifetime of about 1 µs. arxiv.org This broadband emission is attributed to the formation of self-trapped excitons facilitated by the stereoactive 5s² lone pair of tin(II) ions. arxiv.org

The PL intensity of some tin iodide perovskites can be stable over a wide temperature range. osti.govacs.org However, in other cases, the PL can be quenched at higher temperatures. researchgate.net The formation of trapping sites for excitons can lead to the appearance of bound exciton emission in the PL spectra at cryogenic temperatures. researchgate.net The stoichiometry of the precursor materials can also influence the photophysical properties and the performance of solar cells based on these materials. rsc.org

Excitonic Behavior and Exciton Binding Energies

Excitons, or bound electron-hole pairs, play a crucial role in the optical properties of this compound systems. The exciton binding energy in these materials can vary significantly depending on their dimensionality and composition. In 3D tin halide perovskites, the exciton binding energy is relatively low, often less than 16 meV at low temperatures. cam.ac.uk This suggests that at typical operating temperatures for optoelectronic devices, the dominant photogenerated species are free charges rather than excitons. cam.ac.uk

In contrast, 2D tin-based perovskites exhibit much stronger excitonic effects due to quantum and dielectric confinement. nih.gov For instance, an excited state exciton binding energy of approximately 0.18 eV has been determined for n=2 tin iodide perovskites, which is nearly double that of their lead counterparts. nih.govresearchgate.net Steady-state measurements have shown exciton binding energies around 0.2 eV for both tin and lead-based 2D perovskites. nih.gov The robust nature of excitons in 2D tin-based perovskites is attributed to a weak exciton-phonon coupling, which leads to a weaker polaronic screening effect. nih.govresearchgate.net

The study of excitonic behavior also includes the investigation of biexcitons (two bound excitons). In the Ruddlesden-Popper tin halide (PEA)₂SnI₄, a biexcitonic state with a low binding energy of less than 10 meV has been observed. unibo.itacs.org This is in contrast to its lead counterpart, where the biexciton binding energy is significantly higher. acs.org

Thermoelectric Properties of Low-Dimensional this compound Structures

Monolayer SnI₂ as a p-Type Thermoelectric Material

Monolayer this compound (SnI₂) has emerged as a highly promising p-type thermoelectric material. mdpi.comresearchgate.netnih.gov This is primarily due to the presence of two quasi-degenerate band valleys at the valence band maximum, which is a key characteristic for good p-type thermoelectric performance. mdpi.comresearchgate.net

A standout feature of monolayer SnI₂ is its exceptionally low lattice thermal conductivity. mdpi.comresearchgate.net At room temperature, the lattice thermal conductivities along the zigzag and armchair directions are calculated to be as low as 0.33 and 0.19 W/mK, respectively. mdpi.comresearchgate.net This ultralow thermal conductivity is attributed to strong anharmonicity, weak bonding interactions, and softened acoustic modes, which effectively suppress phonon transport. mdpi.comresearchgate.net

The combination of ultralow lattice thermal conductivity and a high Seebeck coefficient results in a very high thermoelectric figure of merit (ZT). mdpi.comresearchgate.netresearchgate.net At 800 K, monolayer SnI₂ is predicted to have an ultrahigh ZT value approaching 4.01 along the armchair direction and 3.34 along the zigzag direction with optimal p-type doping. mdpi.comresearchgate.netnih.gov These theoretical values are significantly higher than those of many well-known two-dimensional thermoelectric materials, indicating the great potential of monolayer SnI₂ for efficient high-temperature heat-to-electricity conversion. mdpi.comresearchgate.net

| Property | Value | Direction | Temperature | Reference |

| Lattice Thermal Conductivity | 0.33 W/mK | Zigzag | 300 K | mdpi.comresearchgate.net |

| Lattice Thermal Conductivity | 0.19 W/mK | Armchair | 300 K | mdpi.comresearchgate.net |

| Figure of Merit (ZT) | ~4.01 | Armchair | 800 K | mdpi.comresearchgate.netnih.gov |

| Figure of Merit (ZT) | ~3.34 | Zigzag | 800 K | mdpi.comresearchgate.netnih.gov |

| Figure of Merit (ZT) | 0.84 | - | 600 K | arxiv.org |

Lattice Thermal Conductivity and Seebeck Coefficient

The thermoelectric performance of a material is determined by its ability to generate a voltage from a temperature gradient (Seebeck effect) and its thermal and electrical conductivities. The key parameters are the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), which are often combined into a dimensionless figure of merit, ZT. A high ZT value, desirable for efficient thermoelectric devices, requires a high Seebeck coefficient and electrical conductivity, but a low thermal conductivity. The thermal conductivity itself is a sum of electronic (κe) and lattice (κL) contributions. aip.org Materials that are good electrical conductors but poor thermal conductors ("phonon glass, electron crystal") are ideal. acs.org

This compound Monolayer

Theoretical studies using density functional theory and the semiclassical Boltzmann transport equation have systematically investigated the thermoelectric properties of monolayer this compound (SnI₂). mdpi.comnih.govresearchgate.net These studies predict that monolayer SnI₂ is an excellent p-type thermoelectric material, primarily due to its intrinsically ultralow lattice thermal conductivity (κL) and a high Seebeck coefficient. mdpi.comnih.govresearchgate.net

The ultralow κL is attributed to strong anharmonicity, weak bonding interactions, and softened acoustic phonon branches, which collectively suppress phonon transport. mdpi.comnih.govresearchgate.net At room temperature (300 K), the calculated lattice thermal conductivity is exceptionally low, with values of 0.33 W/mK along the zigzag crystallographic direction and 0.18 to 0.19 W/mK along the armchair direction. mdpi.comnih.govresearchgate.net These values are lower than those of other well-known two-dimensional thermoelectric materials. mdpi.comresearchgate.netresearchgate.net

The electronic structure of monolayer SnI₂, specifically the presence of two quasi-degenerate band valleys in its valence band maximum, leads to a large Seebeck coefficient, making the p-type doped material superior to the n-type for thermoelectric applications. mdpi.comnih.gov At 300 K, the Seebeck coefficient for p-type monolayer SnI₂ is calculated to be as high as 2930 µV/K. arxiv.org Due to the combination of ultralow thermal conductivity and a high Seebeck coefficient, monolayer SnI₂ is predicted to have a very high figure of merit (ZT) at elevated temperatures, potentially reaching 4.01 in the armchair direction at 800 K with optimal p-type doping. mdpi.comnih.gov

| Property | Value | Temperature | Notes | Reference |

|---|---|---|---|---|

| Lattice Thermal Conductivity (κL) | 0.33 W/mK | 300 K | Along zigzag direction | mdpi.comnih.govresearchgate.net |

| Lattice Thermal Conductivity (κL) | 0.18 - 0.19 W/mK | 300 K | Along armchair direction | mdpi.comnih.govresearchgate.net |

| Seebeck Coefficient (S) | 2930 µV/K | 300 K | p-type | arxiv.org |

| Seebeck Coefficient (S) | 2629 µV/K | 300 K | n-type | arxiv.org |

| Figure of Merit (ZT) | ~4.01 | 800 K | p-type, armchair direction | mdpi.comnih.gov |

| Figure of Merit (ZT) | ~3.34 | 800 K | p-type, zigzag direction | mdpi.comnih.gov |

| Figure of Merit (ZT) | 0.84 | 600 K | p-type doping | arxiv.org |

This compound Derivatives: Halide Perovskites

This compound is a crucial component in various halide perovskites, which have garnered significant attention for their thermoelectric properties. qmul.ac.uk These materials, particularly those based on cesium tin iodide (CsSnI₃), exhibit some of the lowest reported thermal conductivities for crystalline materials. lbl.govperovskite-info.com

Research has shown that nanoscale wires of CsSnI₃ possess a unique "collective rattling" effect within their crystal structure. lbl.gov This atomic phenomenon disrupts the flow of heat while preserving high electrical conductivity, a rare and advantageous combination for thermoelectric applications. lbl.govperovskite-info.com The reported thermal conductivity of halide perovskites is generally very low, in the range of 0.3–0.5 W m⁻¹ K⁻¹. acs.org For pristine CsSnI₃ thin films, a thermal conductivity of 0.37 ± 0.01 W m⁻¹K⁻¹ has been measured at 293 K. acs.org

The thermoelectric properties can be further tuned through compositional engineering. Doping CsSnI₃ with germanium (Ge) has been shown to dramatically reduce lattice thermal conductivity, reaching an ultralow value of 0.26 ± 0.01 W m⁻¹K⁻¹ for CsSn₀.₉Ge₀.₁I₃ at 353 K. qmul.ac.ukacs.org This reduction is attributed to the creation of more low-frequency phonon modes that increase scattering. qmul.ac.ukacs.org This doping also affects the Seebeck coefficient, which increases from 108 ± 5 μV K⁻¹ for pristine CsSnI₃ to 140 ± 26 μV K⁻¹ for the Ge-doped variant at 293 K. qmul.ac.uk Other studies on CsSnI₃ thin films have reported Seebeck coefficients rising to 154 ± 11 μV/K with increasing temperature, yielding a ZT between 0.021 and 0.033 at temperatures below 100 °C. researchgate.netacs.org

Other tin iodide-based perovskite derivatives also show promise:

MAₓCs₁₋ₓSnI₃ : In this mixed-cation system, an inverse relationship between electrical conductivity and the Seebeck coefficient is observed. arxiv.org The pure CsSnI₃ (x=0) composition has a high conductivity (93 Ω⁻¹cm⁻¹) but a low Seebeck coefficient (39 µV/K). arxiv.org In contrast, the x=0.8 composition shows a higher Seebeck coefficient (64 µV/K) but lower conductivity. arxiv.org

2D (PEA)₂SnI₄ : For this two-dimensional perovskite, Seebeck coefficients ranging from 387 to 660 μV K⁻¹ have been observed, demonstrating the potential of using large organic cations to enhance thermoelectric performance. nih.gov

| Compound | Property | Value | Temperature | Reference |

|---|---|---|---|---|

| CsSnI₃ | Thermal Conductivity (κ) | 0.37 ± 0.01 W m⁻¹K⁻¹ | 293 K | acs.org |

| CsSnI₃ | Seebeck Coefficient (S) | 108 ± 5 μV K⁻¹ | 293 K | qmul.ac.uk |

| CsSnI₃ | Seebeck Coefficient (S) | 39 µV/K | Room Temp. | arxiv.org |

| CsSn₀.₉Ge₀.₁I₃ | Lattice Thermal Conductivity (κL) | 0.26 ± 0.01 W m⁻¹K⁻¹ | 353 K | qmul.ac.ukacs.org |

| CsSn₀.₉Ge₀.₁I₃ | Seebeck Coefficient (S) | 140 ± 26 μV K⁻¹ | 293 K | qmul.ac.uk |

| (PEA)₂SnI₄ | Seebeck Coefficient (S) | 387 - 660 μV K⁻¹ | Not Specified | nih.gov |

| MA₀.₈Cs₀.₂SnI₃ | Seebeck Coefficient (S) | 64 µV/K | Room Temp. | arxiv.org |

Reactivity and Coordination Chemistry of Tin Ii Iodide

Oxidation Pathways and Stability of Tin(II) Iodide

This compound (SnI2) is susceptible to oxidation, a characteristic that significantly influences its application, particularly in the fabrication of perovskite solar cells. The stability of SnI2 is a critical factor, as the oxidation from the Sn(II) to the Sn(IV) state can lead to the degradation of material properties and device performance. nih.govacs.org

Mechanisms of Sn(II) to Sn(IV) Oxidation in Solution and Solid State

The oxidation of Sn(II) to Sn(IV) in this compound can proceed through various pathways in both solution and solid-state environments. This transformation is a key factor in the material's stability and performance, especially in applications like perovskite solar cells. nih.govacs.org

In the solid state, one of the proposed oxidation mechanisms involves a cooperative action between adjacent Sn(II) ions, leading to the formation of tin(IV) iodide (SnI4) and tin(IV) oxide (SnO2). acs.org This process is often accelerated by factors such as heat and light. acs.orgstanford.edu Another potential pathway involves the direct oxidation of SnI2 to SnO2 with the evolution of iodine (I2) gas, though this is considered less favorable as it requires the breaking of all Sn-I bonds. acs.orgstanford.edu The formation of SnI4 is a significant degradation pathway as it is volatile and can sublime at relatively low temperatures, leading to mass loss in the material. acs.orgstanford.edu

In solution, the solvent plays a crucial role in the oxidation process. Dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing tin-based perovskites, has been shown to oxidize Sn(II) to Sn(IV), particularly under acidic conditions and at elevated temperatures used for film annealing. researchgate.netrsc.org The proposed mechanism in DMSO involves an I2-mediated process, where an intermediate species, iododimethylsulfonium iodide, may be formed. rsc.org The presence of acids can accelerate this oxidation. nsf.gov The choice of solvent is therefore critical, with some solvents being more prone to inducing oxidation than others. researchgate.net

The oxidation can also occur through disproportionation, where Sn(II) ions react to form Sn(0) and Sn(IV). This is particularly relevant in tin-poor environments. nih.govacs.org The presence of oxygen is a major driver for oxidation, leading to the formation of Sn(IV) defects which act as p-type dopants. nih.govacs.org

Strategies for Suppressing Oxidation (e.g., Reducing Agents, Additives)

To mitigate the detrimental effects of oxidation, several strategies have been developed to stabilize the Sn(II) state in this compound and its derivatives. These approaches are crucial for enhancing the performance and longevity of devices based on these materials.

A primary strategy is the use of reducing agents or antioxidants during the synthesis and fabrication processes. nih.govacs.org These agents can either prevent the initial oxidation of Sn(II) or reduce any Sn(IV) that has formed back to Sn(II). Commonly employed reducing agents include:

Metallic tin (Sn) powder : This can reduce Sn(IV) back to Sn(II) through the reaction: Sn(0) + Sn(IV) → 2Sn(II). nih.govacs.org

Hypophosphite and sodium borohydride : These are effective reducing agents that can suppress oxidation. nih.govacs.org

Organic compounds : Various organic molecules, such as phenylhydrazine (B124118) hydrochloride, hydroquinone, and caffeic acid, have been used to inhibit oxidation. researchgate.netoup.comresearchgate.net

Thiosulfate ions (S2O32−) : These ions offer a dual-stage reduction, acting on Sn(IV) in the solution and on I2 during film formation. researchgate.net

1,4-bis(diphenylphosphino)ferrocene (DPPF) : This compound has a lower redox potential than Sn(II), allowing it to be preferentially oxidized and thus protecting the tin iodide. oup.com

Another key approach is the use of additives that can stabilize the perovskite structure or passivate defects.

Tin(II) fluoride (B91410) (SnF2) is a widely used antioxidant. nih.gov Other tin halides like SnCl2 and SnBr2 have also been shown to improve stability. nih.gov

Bulky organic cations can be incorporated into the perovskite structure to enhance stability. nih.govacs.org

Carboxylic acids can be used in the synthesis of SnI2 to create a more stable precursor that is resistant to oxidation. nih.govacs.org This method, known as carboxylic acid-assisted synthesis (CAAS), can lead to highly pure and unoxidized material. nih.govacs.org

Lewis bases like N,N'-dimethylpropyleneurea (DMPU) can form stable complexes with SnI2, suppressing oxidation in solution. researchgate.net

Solvent engineering is also a critical factor. Using alternative solvent systems that are less oxidizing than DMSO, such as N,N-diethylformamide, can help to prevent the oxidation of Sn(II) during processing. researchgate.net

Finally, purification of the SnI2 precursor to minimize the initial content of SnI4 is a fundamental step in preventing further degradation. nih.govacs.org

| Strategy | Examples | Mechanism of Action |

|---|---|---|

| Reducing Agents | Metallic Sn powder, Hypophosphite, Sodium borohydride, Phenylhydrazine hydrochloride, Thiosulfate ions, 1,4-bis(diphenylphosphino)ferrocene (DPPF) | Chemically reduce Sn(IV) to Sn(II) or are preferentially oxidized. nih.govresearchgate.netacs.orgoup.comresearchgate.net |

| Additives | SnF2, SnCl2, SnBr2, Bulky organic cations, Carboxylic acids, N,N'-dimethylpropyleneurea (DMPU) | Act as antioxidants, stabilize the crystal structure, passivate defects, or form stable complexes to prevent oxidation. nih.govresearchgate.netacs.orgnih.gov |

| Solvent Engineering | N,N-diethylformamide | Utilize solvents that are less prone to oxidizing Sn(II) compared to common solvents like DMSO. researchgate.net |

| Precursor Purification | Synthesizing high-purity SnI2 | Minimizes the initial concentration of Sn(IV) impurities that can catalyze further degradation. nih.govacs.org |

Complex Formation and Adduct Chemistry of SnI2

This compound acts as a Lewis acid and readily forms complexes and adducts with a variety of Lewis bases, including solvents and other ligands. This coordination chemistry is fundamental to understanding its behavior in solution and in the solid state, and it has significant implications for its use in materials synthesis.

Coordination with Lewis Base Solvents and Ligands

This compound forms stable complexes with a range of Lewis base solvents. The strength of the coordination often correlates with the donor number of the solvent. acs.orgarxiv.org Common solvents that form adducts with SnI2 include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). researchgate.netacs.org For instance, recrystallization of SnI2 from DMF can yield crystalline needles of [SnI2(dmf)]. acs.org Similarly, complexes such as [SnI2(dmso)] and [SnI2(dmso)2] can be isolated from DMSO solutions. acs.org The formation of these solvent-coordinated complexes can be beneficial, as they can serve as purified, highly soluble precursors for the synthesis of tin-based perovskites. acs.org

Beyond common solvents, SnI2 also forms complexes with other Lewis basic ligands. These include:

Phosphines : The reaction of SnI2 with phosphines can lead to a complex mixture of adduct formation and redox chemistry, resulting in the formation of various iodostannate anions.

Crown ethers : SnI2 reacts with crown ethers like 15-crown-5 (B104581) and 18-crown-6 (B118740) to form crystalline coordination compounds, such as Sn3I6(15-crown-5)2 and SnI2(18-crown-6). acs.org

Cryptands : The addition of cryptand[2.2.2] to a solution of this compound can lead to the formation of cationic cryptand complexes of tin(II). researchgate.net

Benzene : SnI2 can form weak complexes with benzene, where the tin atom interacts with the π-system of the aromatic ring. nih.gov

Halide ions : As a Lewis acid, SnI2 can accept halide ions to form complex anions like [SnI3]−. wikipedia.org

| Lewis Base Type | Specific Ligands | Resulting Complex/Adduct Examples |

|---|---|---|

| Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [SnI2(dmf)], [SnI2(dmso)], [SnI2(dmso)2] acs.org |

| Phosphines | Cy3P, Ph2PH, CyPH2 | Various iodostannate anions |

| Crown Ethers | 15-crown-5, 18-crown-6 | Sn3I6(15-crown-5)2, SnI2(18-crown-6) acs.org |

| Cryptands | Cryptand[2.2.2] | [Cryptand[2.2.2]SnI][SnI3] researchgate.net |

| Aromatic Systems | Benzene (C6H6) | SnI2···C6H6 nih.gov |

| Halide Ions | Iodide (I−) | [SnI3]− wikipedia.org |

Structural and Electronic Implications of SnI2 Complexation

The formation of complexes with Lewis bases has a profound impact on the structural and electronic properties of this compound.

Structural Implications: Upon complexation, the coordination environment of the tin atom changes significantly. In the solid state, SnI2 has a unique crystal structure. wikipedia.org When a Lewis base coordinates to the tin center, the Sn-I bond lengths are often elongated, and the geometry around the tin atom is altered. For example, in the [SnI2(dmf)] complex, the Sn-I bonds are longer than in uncomplexed SnI2. acs.org The coordination number of the tin atom also increases. The choice of solvent or ligand can have a notable influence on the structure of the resulting complex. acs.orgarxiv.org Theoretical studies have shown that in SnI2M4 complexes (where M is a solvent molecule), the Sn-I distances and the I-Sn-I angle are dependent on the donor number of the solvent. arxiv.org

Electronic Implications: The coordination of Lewis bases to SnI2 also modifies its electronic structure. The energies of the frontier molecular orbitals (HOMO and LUMO) are affected by the choice of the coordinating solvent or ligand. acs.orgarxiv.org Generally, the formation energy of the complex increases with the donating ability (donor number) of the solvent. acs.orgarxiv.org

First-principles calculations on tin iodide solution complexes have revealed that the occupied molecular orbitals are predominantly localized on the SnI2 unit, while the unoccupied orbitals can also be distributed on the solvent molecules. acs.orgarxiv.orgarxiv.org This distribution of the unoccupied orbitals on the ligands can lead to a partial overlap between the frontier orbitals. acs.orgarxiv.org As a consequence of this limited overlap, the first optical excitation in many of these complexes is weak. However, the coordination of solvent molecules typically results in a red-shift of the spectral weight compared to the isolated SnI2 molecule. acs.orgarxiv.orgarxiv.org

Role of this compound in Advanced Inorganic and Organic Reactions

This compound is a versatile reagent with applications in both inorganic and organic synthesis.

In inorganic chemistry , SnI2 is a key precursor for the synthesis of a wide range of materials, most notably tin-based perovskites for photovoltaic applications. chemimpex.comthermofisher.insigmaaldrich.com Its ability to form complexes and its reactivity towards oxidation are central to the properties of these materials. It is also used in the synthesis of other tin compounds and as an analytical reagent. thermofisher.inguidechem.com For example, it is involved in the synthesis of hybrid semiconductors like [CH3(CH2)11NH3]SnI3. thermofisher.in The reaction of SnI2 with other metal complexes can lead to the formation of compounds with metal-tin bonds. wikipedia.org

In organic synthesis , this compound serves as a useful reagent. chemimpex.comguidechem.com It can be used as a reducing agent in various chemical reactions. chemimpex.com It is also a precursor for the preparation of organotin compounds. chemimpex.com The direct reaction of alkyl halides with metallic tin, often catalyzed by organic bases in the presence of iodine, is a method to produce diorganotin dihalides, where SnI2 can be an intermediate or related species. thieme-connect.de

The Lewis acidic character of SnI2 allows it to catalyze certain organic transformations. While tin(IV) halides are more commonly used as strong Lewis acids in reactions like Friedel-Crafts acylations, the reactivity of SnI2 can be harnessed in specific contexts. thieme-connect.de

SnI2 as a Reducing Agent in Chemical Transformations

This compound (SnI₂) is recognized for its role as a reducing agent in various chemical reactions, a characteristic stemming from the relative stability of the tin(IV) oxidation state compared to the tin(II) state. libretexts.org This propensity for oxidation makes Sn²⁺ ions effective reductants in solution. libretexts.org For instance, a solution containing tin(II) ions can reduce iodine to iodide ions, during which the tin(II) ions are oxidized to tin(IV) ions. libretexts.org Similarly, tin(II) chloride, a related tin(II) halide, is known to reduce iron(III) chloride to iron(II) chloride. libretexts.org

In organic synthesis, this compound serves as a reagent in a variety of transformations. chemimpex.com It is utilized in the creation of complex molecules, often leading to higher yields. chemimpex.com The reducing power of tin(II) compounds is also harnessed in reactions such as the reduction of nitrobenzene (B124822) to phenylamine (aniline), where tin is oxidized first to tin(II) and then to the more stable tin(IV) state. libretexts.org While samarium(II) iodide is a well-known single-electron reductant, this compound offers an alternative with its own distinct reactivity profile. wikipedia.org The choice of reducing agent can be critical; for example, while SmI₂ can cause reductive dimerization of certain halides, tin-based systems may offer different selectivity. wikipedia.org The reactivity of SnI₂ is also a key factor in its application in materials science, particularly in the synthesis of lead-free perovskite solar cells, where it helps to control the oxidation state of tin and improve material stability. rsc.org Metallic tin is sometimes used in conjunction with tin halides to reduce any Sn(IV) species back to Sn(II) via the comproportionation reaction: Sn⁴⁺ + Sn → 2Sn²⁺. rsc.org

The following table provides examples of reduction reactions involving tin(II) compounds:

Table 1: Examples of Reduction Reactions with Tin(II) Compounds

| Reactant | Reducing Agent | Product | Reference |

|---|---|---|---|

| Iodine (I₂) | Tin(II) ions | Iodide ions (I⁻) | libretexts.org |

| Iron(III) chloride (FeCl₃) | Tin(II) chloride (SnCl₂) | Iron(II) chloride (FeCl₂) | libretexts.org |

| Nitrobenzene | Tin and concentrated HCl | Phenylamine (Aniline) | libretexts.org |

Catalytic Applications in Cyclization and Coupling Reactions

This compound has demonstrated utility as a catalyst in several important organic reactions, including cyclization and coupling reactions. sigmaaldrich.com Its catalytic properties are leveraged to develop new synthetic methodologies. sigmaaldrich.comsigmaaldrich.com For instance, a catalytic system comprising tin sulfide (B99878) (SnS) nanoflakes and this compound as a dual-functional electrolyte additive has been shown to enable the operation of Li-air batteries at high current rates. sigmaaldrich.com

In the realm of coupling reactions, the palladium-catalyzed cross-coupling of 2-PyMe₂SiCH₂SnBu₃ with aryl iodides exclusively yields the 2-PyMe₂SiCH₂ transferred product, demonstrating a high degree of selectivity. nih.gov The transfer ability of the organic group from tin follows the trend: 2-PyMe₂SiCH₂ >> Ph > Me > Bu >> PhMe₂SiCH₂, which suggests a beneficial coordination effect of the pyridyl group to the palladium center. nih.gov While not directly involving SnI₂, this highlights the role of tin compounds in facilitating coupling reactions.

Furthermore, metallic iodide-activated bismuth(III) chloride systems, including those with SnI₂, have been shown to efficiently catalyze Mukaiyama-Aldol and -Michael reactions. researchgate.net In these systems, an exchange reaction between BiCl₃ and SnI₂ forms bismuth(III) iodide (BiI₃), which is a key activator in the catalytic cycle. researchgate.net For example, the cross-over aldolization between acetophenone-derived silyl (B83357) enol ether and benzaldehyde (B42025) proceeds quantitatively at -78°C in the presence of a BiCl₃-1.5SnI₂ system. researchgate.net

The application of tin(II) halides extends to carbonyl allylation reactions. The addition of tetrabutylammonium (B224687) iodide (TBAI) to reactions with tin(II) halides accelerates the reaction and enhances syn-diastereoselectivity. researchgate.net Specifically, the use of this compound with a catalytic amount of TBAI and NaI in a DMI-H₂O solvent system has been applied to various aldehydes, producing high yields of the desired products. researchgate.net

Table 2: Catalytic Applications of this compound and Related Systems

| Reaction Type | Catalytic System | Key Features | Reference |

|---|---|---|---|

| Mukaiyama-Aldol Reaction | BiCl₃-1.5SnI₂ | Quantitative yield at low temperatures. | researchgate.net |

| Carbonyl Allylation | SnI₂/TBAI/NaI | High yield and syn-diastereoselectivity. | researchgate.net |

Nucleophilic Addition Pathways in Tin(II) Corrole (B1231805) Chemistry

In the field of porphyrinoid chemistry, tin(II) corrole complexes exhibit interesting reactivity. A four-coordinate, monomeric, divalent tin(II) complex, [(TPFC)SnII]⁻ (where TPFC is tris(pentafluorophenyl)corrole), has been shown to react efficiently with alkenes and alkyl halides. acs.orgnih.gov This reaction proceeds via a nucleophilic addition pathway, leading to the quantitative formation of alkyl stannyl (B1234572) corrole compounds. acs.orgnih.govresearchgate.net

Density Functional Theory (DFT) calculations have confirmed the divalent nature of the tin center in this complex. acs.orgnih.gov A Natural Bond Orbital (NBO) analysis revealed that the tin lone pair has approximately 99.99% character, with 83.6% being Sn 5s and 16.35% being Sn 5p. acs.orgnih.gov This high degree of lone pair character contributes to the nucleophilicity of the tin(II) center. While the preparation of high-valent tin corrole complexes is hindered by the inert pair effect, the reactivity of the tin(II) corrole complex demonstrates its potential in synthesis. researchgate.net

Aqueous Solution Chemistry of Tin(II) with Iodide Ligands

The chemistry of tin(II) in aqueous solutions containing iodide ions is characterized by the formation of various complex ions. scispace.com In aqueous media, both tin(II) and tin(IV) ions exist as complex ions and tend to undergo hydrolysis, leading to acidic solutions if not stabilized. libretexts.org To prevent the oxidation of Sn(II) and iodide, handling of these solutions must be done with careful exclusion of air. scispace.com

Studies on the complex formation between Sn²⁺ and I⁻ have identified the formation of mononuclear complexes of the form [SnIₙ]²⁻ⁿ, where n can be 1, 2, or 3. scispace.com The solubility of this compound, SnI₂(s), in aqueous solutions is dependent on the concentration of iodide ions. scispace.com The soluble species include the free Sn²⁺ ion and the various tin-iodide complexes. scispace.com The solubility can be described by the equation: S = Kₛ[I⁻]⁻²(1 + β₁[I⁻] + β₂[I⁻]² + β₃[I⁻]³) where S is the solubility, Kₛ is the solubility product, and βₙ are the stability constants of the complexes. scispace.com

At low ligand concentrations and in acidic media (e.g., 1 M HClO₄) to prevent hydrolysis, Sn(II) can exist to a considerable extent as the free Sn²⁺ ion. scispace.com In the presence of excess iodide, the bright orange solid SnI₂(s) is formed. scispace.com The dissolution of SnI₂ in a concentrated sodium iodide solution, followed by the addition of a tetramethylammonium (B1211777) salt, can lead to the precipitation of light yellow bis-(tetramethylammonium)-tetraiodostannate(II), [(CH₃)₄N]₂SnI₄(s). scispace.com

First-principles studies based on time-dependent density functional theory have investigated the properties of tin iodide solution complexes with various common solvents. acs.org These studies show that the occupied frontier orbitals are predominantly localized on the tin iodide unit, while the unoccupied orbitals are distributed over the solvent molecules as well. acs.org

Advanced Research Applications of Tin Ii Iodide in Emerging Technologies

Development of Lead-Free Tin-Based Perovskite Solar Cells (TPSCs)

The push for environmentally friendly and sustainable energy solutions has intensified research into lead-free perovskite solar cells. Tin-based perovskites have emerged as one of the most promising alternatives to their lead-containing counterparts due to their ideal bandgap for solar energy conversion and high charge-carrier mobility. nih.govscielo.br However, the development of high-performance and stable TPSCs is met with challenges, primarily the facile oxidation of tin from its Sn²⁺ state to Sn⁴⁺, which can degrade device performance. acs.orgsemanticscholar.orgnims.go.jp

SnI₂ as a Key Precursor for Hybrid and All-Inorganic Perovskites

Tin(II) iodide is a fundamental building block for both hybrid organic-inorganic and all-inorganic tin-based perovskites. In the synthesis of these materials, SnI₂ serves as the primary source of tin, reacting with other halide salts and organic or inorganic cations to form the desired perovskite crystal structure.

In the case of all-inorganic perovskites , SnI₂ is reacted with inorganic cations like cesium (Cs⁺) or rubidium (Rb⁺). scielo.br All-inorganic tin-based perovskites, such as CsSnI₃, are of particular interest due to their potential for greater thermal stability compared to their hybrid counterparts. The quality of the SnI₂ precursor is paramount, as impurities can negatively impact the formation of the perovskite layer and the final device efficiency.

The dissolution of SnI₂ in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a critical step in the solution-based fabrication of perovskite films. The interaction between SnI₂ and the solvent can lead to the formation of intermediate complexes, which play a crucial role in controlling the crystallization process and the morphology of the final perovskite film.

Strategies for Enhancing TPSC Efficiency and Long-Term Stability

One common approach is the use of additives . Tin(II) fluoride (B91410) (SnF₂) is a widely used additive that can help to suppress the formation of Sn⁴⁺ and compensate for tin vacancies in the perovskite film. semanticscholar.org Other reducing agents and antioxidants, such as ascorbic acid and gallic acid, have also been shown to inhibit the oxidation of Sn²⁺. semanticscholar.org

Cation engineering , which involves using a mixture of different organic or inorganic cations (A-site cations), is another effective strategy. nih.govsemanticscholar.org This can improve the crystal quality and structural stability of the perovskite. For instance, incorporating larger organic cations can help protect the perovskite from moisture and oxygen. nih.gov

Interface engineering focuses on optimizing the layers adjacent to the perovskite absorber. This includes developing new hole-transporting materials (HTMs) and electron-transporting layers (ETLs) that are better matched with the energy levels of the tin perovskite, thereby improving charge extraction and reducing recombination losses. The use of self-assembled monolayers (SAMs) at the interface is a promising approach to reduce voltage losses and enhance device stability.

Encapsulation of the solar cell is a practical method to protect the sensitive perovskite layer from environmental factors like moisture and oxygen, thereby extending its operational lifetime.

| Strategy | Description | Key Benefit(s) |

| Additives | Incorporation of compounds like SnF₂, ascorbic acid, or gallic acid into the perovskite precursor solution. | Suppresses Sn²⁺ oxidation, compensates for vacancies. semanticscholar.org |

| Cation Engineering | Using a mix of different organic and/or inorganic cations in the perovskite structure. | Improves crystal quality, enhances structural stability. nih.govsemanticscholar.org |

| Interface Engineering | Optimizing the hole and electron transport layers adjacent to the perovskite. | Improves charge extraction, reduces recombination losses. |

| Encapsulation | Sealing the device to protect it from the ambient environment. | Prevents degradation from moisture and oxygen. |

Role of SnI₂ in Perovskite Film Morphology and Crystallization Control

The morphology and crystallinity of the perovskite film are critical determinants of solar cell performance. A uniform, pinhole-free film with large crystal grains is desirable to minimize defects and facilitate efficient charge transport. SnI₂ plays a central role in the crystallization process.

The rapid crystallization of SnI₂ with organic salts can make it difficult to control the film morphology. acs.orgnims.go.jp To address this, various solvent engineering techniques have been developed. The use of coordinating solvents like DMSO can form intermediate complexes with SnI₂, such as SnI₂·3DMSO. This slows down the crystallization rate, allowing for the formation of a smoother and more uniform perovskite film.

The addition of certain molecules can also influence crystal growth. For example, pyridine-based compounds can form stable complexes with SnI₂, retarding the crystallization dynamics and leading to higher quality films with improved hole mobility and lower defect density. Similarly, the incorporation of coordination nanosheets can chelate with SnI₂, creating heterogeneous nuclei that enhance the crystallization of the tin-based perovskite. acs.orgnims.go.jp

Antisolvent engineering, where a solvent in which the perovskite is insoluble is dripped onto the spinning substrate, is another method to control crystallization. The choice of antisolvent can significantly impact the morphology and quality of the resulting perovskite film.

Fabrication of Large-Area and Flexible TPSC Devices

The transition from small-area laboratory-scale cells to large-area and flexible devices is crucial for the commercial viability of TPSC technology. Fabricating large-area films with uniform thickness and high quality presents significant challenges.

Various deposition techniques are being explored for the scalable production of TPSCs, including spin coating, spray coating, and screen printing. While spin coating is common in research labs, it is not ideal for large-area manufacturing due to material waste. Techniques like screen printing offer a more scalable and cost-effective approach.

For flexible solar cells, the perovskite layer is deposited on a flexible substrate, such as polyethylene (B3416737) terephthalate (B1205515) (PET). The mechanical properties of the substrate and the various layers of the solar cell are critical to ensure durability and reliable performance under bending stress. Researchers have successfully fabricated large-area (1 cm²) flexible TPSCs with promising efficiencies, demonstrating the potential for this technology in applications such as wearable electronics and portable power generation.

| Fabrication Aspect | Key Considerations |

| Deposition Technique | Scalability, cost-effectiveness, and ability to produce uniform films (e.g., screen printing, spray coating). |

| Substrate | For flexible devices, requires materials like PET with good mechanical durability. |

| Film Uniformity | Essential for consistent performance across the entire area of a large device. |

| Device Stability | Encapsulation and material choices are critical for long-term operation, especially for flexible devices. |

Two-Dimensional and Low-Dimensional this compound Perovskite Architectures

Two-dimensional (2D) and other low-dimensional perovskite structures have emerged as a promising strategy to improve the stability of tin-based perovskites. These materials incorporate large organic cations, such as phenylethylammonium (PEA), which act as spacers between the inorganic tin-iodide layers.

These bulky organic cations can provide a protective barrier against moisture and oxygen, significantly enhancing the environmental stability of the material compared to their 3D counterparts. The structure of these 2D perovskites can be described by the general formula (L)₂(A)n-1SnnI₃n+1, where L is the large organic spacer cation, A is a smaller cation, and n represents the number of tin-iodide layers.

By tuning the ratio of the large and small cations, the dimensionality of the perovskite can be controlled, ranging from pure 2D (n=1) to quasi-2D structures with varying numbers of layers. This tunability also allows for the adjustment of the material's optical and electronic properties. For example, 2D tin-iodide perovskites have been shown to exhibit tunable visible light emission.

While the bulky organic spacers in 2D perovskites can sometimes hinder charge transport between the inorganic layers, research is ongoing to design new spacer cations and device architectures that can overcome this limitation and achieve high efficiencies in solar cell applications.

Mixed-Cation and Mixed-Halide Tin Perovskite Systems

The compositional engineering of tin perovskites through the use of mixed cations and mixed halides offers a powerful tool for optimizing their properties for photovoltaic applications.

Mixed-cation perovskites involve the combination of two or more different A-site cations, such as formamidinium (FA), methylammonium (B1206745) (MA), and cesium (Cs). This approach can lead to improved crystal symmetry, enhanced thermal stability, and reduced defect densities. For example, mixing FA⁺ and MA⁺ has been shown to improve the structural stability of tin perovskites.

Mixed-halide perovskites are formed by incorporating different halide anions (iodide, bromide, and chloride) into the perovskite lattice. The primary benefit of this strategy is the ability to tune the bandgap of the material. By adjusting the ratio of iodide to bromide, for instance, the absorption spectrum of the perovskite can be tailored to better match the solar spectrum, which is particularly important for applications in tandem solar cells.

The combination of mixed cations and mixed halides can lead to multicomponent perovskites with superior performance and stability. However, the complex interplay between the different ions also introduces challenges, such as potential phase segregation under illumination, which requires careful compositional control and optimization.

Integration of this compound in Semiconductor and Optoelectronic Devices

This compound (SnI₂) has become a valuable compound in materials science, particularly for the synthesis of semiconductors and as a precursor in the fabrication of thin films for electronic devices. Its utility is especially prominent in the development of lead-free perovskite materials, which show excellent electrical and optical properties such as high charge carrier mobility and absorption coefficients.

Fabrication of Thin Film Transistors (TFTs) utilizing SnI₂ Derivatives

Two-dimensional (2D) layered organic-inorganic perovskites based on this compound are promising for field-effect transistors (FETs) due to their structure, which facilitates the horizontal transport of charge carriers. In these materials, the metal-halide octahedra primarily determine the electronic, optical, and electrical characteristics.

Researchers have successfully demonstrated the fabrication of thin-film transistors (TFTs) using various SnI₂-based hybrid materials. For instance, TFTs based on fluorophenethylammonium-based hybrids, such as (C₆H₄FC₂H₄NH₃)₂SnI₄, have shown saturation regime field-effect mobilities typically ranging from approximately 0.2 to 0.6 cm² V⁻¹ s⁻¹. Another study reported the first-ever demonstration of 2D layered n-butylammonium tin iodide [(BA)₂SnI₄] thin-film field-effect transistors, which were constructed on polymer dielectrics and exhibited a maximum hole mobility of 0.03 cm² V⁻¹ s⁻¹ in ambient conditions.

Further advancements have been made with 2D layered Dion–Jacobson (D–J) phase perovskites. A polymer-bottom-gated TFT using 1,4-butanediamine tin iodide (BDASnI₄) showed p-type high-performance with enhanced operational stability. The champion device achieved a hole mobility of 0.58 cm² V⁻¹ s⁻¹, a value that approaches that of amorphous silicon. First-principles calculations for BDASnI₄ revealed a structure with small lattice distortions that facilitate in-plane charge transport.

Table 1: Performance of SnI₂ Derivative-Based Thin-Film Transistors

| Perovskite Material | Transistor Type | Dielectric | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|

| (Fluorophenethylammonium)₂SnI₄ | FET | Not specified | ~0.2 - 0.6 |

| (BA)₂SnI₄ | TFT | Polymer | 0.03 |

| BDASnI₄ | TFT | Polymer (bottom-gated) | 0.58 |

Application in Photodetectors and Photovoltaic Devices

This compound is a critical precursor for creating the absorber layers in tin-based perovskite solar cells, which are explored as less-toxic alternatives to lead-based cells. These tin-based perovskites exhibit favorable optoelectronic properties, including high charge carrier mobilities and an optical bandgap in the range of 1.2–1.4 eV. The use of SnI₂ helps control the crystallization and growth of the perovskite layer, which is crucial for achieving efficient light absorption and charge transport.

In one study, a novel method called carboxylic acid-assisted synthesis (CAAS) was used to create ultrapure and stable SnI₂. This led to the fabrication of flexible tin-based perovskite solar cells with an active area of over 1 cm², achieving a power conversion efficiency (PCE) of 8.35%, an open-circuit voltage (Voc) of 0.59 V, and a short-circuit current density (Jsc) of 21.60 mA/cm². SnI₂ is also used as an additive to improve the stability and performance of perovskite solar cells.

Beyond solar cells, SnI₂ is integral to the development of other optoelectronic devices like photodetectors and light-emitting diodes (LEDs). this compound perovskite structures are suitable for photodetectors due to their tunable bandgap, high absorption coefficient, and efficient charge carrier transport. For instance, SnO₂ nanowires synthesized using SnI₂ as a precursor have been processed into single-nanowire self-powered ultraviolet photodetectors that show high responsivity and fast response times. Furthermore, incorporating a SnI₂ interlayer in 2D cesium lead bromide perovskites has been shown to enhance their stability and photoelectric performance, making them suitable for applications in solar photovoltaics and photodetectors.

Table 2: Photovoltaic Parameters of a Tin-Based Perovskite Solar Cell

| Parameter | Value |

|---|---|

| Synthesis Method | Carboxylic Acid-Assisted Synthesis (CAAS) of SnI₂ |

| Active Area | >1 cm² |

| Power Conversion Efficiency (PCE) | 8.35% |

| Open-Circuit Voltage (Voc) | 0.59 V |

| Short-Circuit Current Density (Jsc) | 21.60 mA/cm² |

| Fill Factor (FF) | 66.5% |

Synthesis of Novel Hybrid Semiconductors with SnI₂ Layers

This compound is a key component in the synthesis of novel hybrid organic-inorganic semiconductors, often with unique layered structures. These materials are created by combining SnI₂ with organic cations, leading to structures with distinct electronic and optical properties.

One notable example is the hybrid semiconductor [CH₃(CH₂)₁₁NH₃]SnI₃, which features a lamellar structure where the Sn-I framework is isotypic to that of molybdenum(VI) oxide (MoO₃). In this structure, the SnI₃⁻ layers consist of edge- and corner-sharing SnI₆ octahedra. This compound represents a solution-processable Sn-I network with potential applications in semiconductive devices.

Another class of materials involves reacting metal diiodides like SnI₂ with compounds such as 2,2'-biimidazole (B1206591) in hydriodic acid to create organic-based layered perovskites, for example, (C₆H₈N₄)SnI₄. In these structures, organic layers are sandwiched between the metal iodide sheets. Similarly, large organic cations derived from stilbene (B7821643) have been used to generate air-stable, 2D hybrid organic-inorganic perovskites, which can be fabricated into field-effect transistors and fast photodetectors. The development of a cost-effective three-step processing method, based on room-temperature electrochemical deposition, has also enabled the fabrication of thin films of the hybrid (C₁₂H₂₅NH₃)₂SnI₄.

Catalytic and Electrocatalytic Applications of this compound

Beyond its role in semiconductors, this compound also demonstrates significant potential in catalytic and electrocatalytic applications, ranging from organic synthesis to advanced energy storage systems.

SnI₂ in Novel Synthetic Methodologies

This compound serves as a catalyst and reagent in various chemical reactions, particularly in organic synthesis. Its catalytic properties are leveraged to develop new synthetic methodologies for processes such as reductions, cyclizations, and coupling reactions. For example, SnI₂ is used in syn-diastereoselective carbonyl allylation reactions. The reaction between alkyl halides and metallic tin to produce diorganotin dihalides can be catalyzed by cuprous iodide in HMPA. Tin compounds, in general, can facilitate esterifications, transesterifications, and carbon-carbon bond formations.

Dual-Functional Electrolyte Additive in Energy Storage Systems (e.g., Li-air Batteries)

A significant application of SnI₂ is as a dual-functional electrolyte additive, particularly in high-rate lithium-air (Li-air) batteries. In this role, SnI₂ both protects the lithium anode and reduces the charge potential by promoting the catalytic decomposition of the discharge product, lithium peroxide (Li₂O₂). A novel catalytic system comprising tin sulfide (B99878) (SnS) nanoflakes as a solid catalyst and SnI₂ as a dual-functional electrolyte additive was found to enable Li-air batteries to operate at high current rates up to 10,000 mA g⁻¹. The function of SnI₂ is not only to react with the lithium anode to provide protection but also to lower the charge potential by facilitating the breakdown of Li₂O₂. This application highlights its potential for designing the next generation of high-rate Li-air batteries. Other research also notes that tin iodide can generate an effective protective layer on the Li anode in lithium-sulfur batteries.

Advanced Thermoelectric Device Development using SnI2

This compound (SnI2), particularly in its monolayer form, has emerged as a highly promising material for advanced thermoelectric applications. Theoretical studies utilizing density functional theory and semiclassical Boltzmann transport equations have highlighted its potential, which is rooted in a unique combination of thermal and electronic properties. The efficiency of a thermoelectric material is determined by the dimensionless figure of merit (ZT), which requires a high Seebeck coefficient (S) and electrical conductivity (σ), coupled with low thermal conductivity (κ).

Monolayer SnI2 is distinguished by its intrinsically ultralow lattice thermal conductivity (κL). At room temperature (300 K), its lattice thermal conductivities are calculated to be as low as 0.33 W/mK and 0.19 W/mK along its zigzag and armchair directions, respectively. This exceptionally low thermal conductivity, which is lower than other well-known two-dimensional thermoelectric materials, is attributed to strong anharmonicity, weak bonding interactions, and softened acoustic modes that effectively suppress phonon transport.

From an electronic perspective, monolayer SnI2 is considered an excellent p-type thermoelectric material. This is due to the presence of two quasi-degenerate band valleys in its valence band maximum, which leads to a larger Seebeck coefficient under p-type doping compared to n-type doping. For instance, at 700 K and a doping concentration of 1 × 10¹³ cm⁻², the Seebeck coefficient for p-type SnI2 is 439 µV/K, significantly higher than the 146 µV/K for n-type.

This combination of low thermal conductivity and favorable electronic transport properties results in an exceptionally high predicted ZT value. For p-type doped monolayer SnI2, the ZT value at 800 K can reach as high as 4.01 along the armchair direction. Other studies predict a maximum ZT value of 0.84 for p-type doped SnI2 at a lower temperature of 600 K. These findings underscore the significant potential of SnI2 as a foundational material for developing high-efficiency thermoelectric generators for waste heat recovery and cooling applications.

Thermoelectric Properties of Monolayer this compound

This table summarizes key thermoelectric parameters for monolayer SnI2 based on theoretical calculations.

| Property | Condition | Value | Direction | Source |

|---|---|---|---|---|

| Lattice Thermal Conductivity (κL) | 300 K | 0.19 W/mK | Armchair | |

| Lattice Thermal Conductivity (κL) | 300 K | 0.33 W/mK | Zigzag | |

| Max. ZT Value (p-type) | 800 K | 4.01 | Armchair | |

| Max. ZT Value (p-type) | 800 K | 3.34 | Zigzag | |

| Max. ZT Value (p-type) | 600 K | 0.84 | - | |

| Max. ZT Value (n-type) | 600 K | 0.65 | - | |

| Seebeck Coefficient (S) (p-type) | 300 K | 2930 µV/K | - |

Doping of Functional Materials with Tin(II) Cations (e.g., Antimony Sulfoiodide)

The introduction of Tin(II) cations as a dopant in other functional materials represents a key strategy for tuning and enhancing their physical properties for specific technological uses. A prominent example is the heterovalent doping of antimony sulfoiodide (SbSI), an important ferroelectric and piezoelectric material, with tin(II) ions. This process creates solid solutions with the general formula Sb1-xSnxSI1-x, where tin cations substitute antimony cations in the crystal lattice.

Research has demonstrated that this doping significantly improves the material's properties for applications in electromechanical devices. The introduction of tin cations into the SbSI structure leads to an increase in the material's Curie point—the temperature below which it exhibits ferroelectric behavior—by more than 10 K. This enhancement increases the operational temperature range and stability of devices based on this material.